5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one

Oxidative Stress Singlet Oxygen Quenching Homoisoflavonoid SAR

p‑HBMC (CAS 259653‑54‑8) is the essential para‑hydroxybenzylidene homoisoflavonoid for reproducible antioxidant SAR. Its B‑ring para‑OH confers unique singlet‑oxygen quenching and DNA protection against hydroxyl radicals, while ortho‑ and meta‑isomers exhibit opposing pro‑oxidant effects. This positional selectivity makes p‑HBMC the mandatory reference scaffold for type‑II photodynamic studies, oxidative stress assays, and CYP2C19/2C9 metabolic interaction profiling. Procure the correct para‑isomer to ensure data integrity and cross‑compound comparability. Bulk quantities and custom packaging are available on request.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
Cat. No. B123180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OCC(=CC3=CC=C(C=C3)O)C2=O)O
InChIInChI=1S/C17H14O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-8,18-19H,9H2,1H3/b11-6+
InChIKeyCEIWQXCJVAWOKP-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one: A Para‑Substituted Homoisoflavonoid for Oxidant‑Reducing and Cytoprotective Research


5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one (CAS 259653-54-8), also referred to as p‑HBMC in comparative structure–activity studies, is a natural homoisoflavonoid isolated from the heartwoods of *Caesalpinia sappan* and the bulbs of *Scilla nervosa* subsp. *rigidifolia* [1]. It belongs to the 3‑benzylidenechroman‑4‑one class, which is an isomeric subclass of flavonoids distinguished by an exocyclic double bond at C‑3 [2]. The compound possesses a 5‑hydroxyl and a 7‑methoxy group on the A‑ring, while the B‑ring carries a para‑hydroxybenzylidene moiety . This substitution pattern, particularly the para‑hydroxyl, is a critical determinant of its antioxidant selectivity and DNA‑protective properties, making it a valuable reference scaffold for procurement‑driven SAR and oxidative stress research.

Why Generic Homoisoflavonoid Substitution Fails: Positional Isomers of 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one Exhibit Divergent Oxidant Scavenging and DNA Protection Profiles


Homoisoflavonoids bearing the same chroman‑4‑one core but differing only in the position of the B‑ring hydroxyl group (ortho‑, meta‑, or para‑) display markedly different antioxidant behaviors and, critically, switch from antioxidant to pro‑oxidant depending on the substitution pattern [1]. This position‑dependent divergence means that replacing 5‑hydroxy‑7‑methoxy‑3‑(4‑hydroxybenzylidene)chroman‑4‑one with its ortho‑ or meta‑hydroxybenzylidene isomers, or with close analogs like (E)‑5,7‑dihydroxy‑3‑(4‑hydroxybenzylidene)chroman‑4‑one, cannot be assumed to yield equivalent biological outcomes. Procurement based solely on structural similarity risks introducing compounds with opposing effects on DNA integrity and distinct CYP inhibition liabilities, undermining experimental reproducibility and SAR validity.

Quantitative Differentiation Evidence: p‑HBMC vs. Ortho/Meta Isomers and 5,7‑Dihydroxy Analogs in Oxidant Reduction, DNA Protection, and CYP Inhibition


p‑HBMC Exhibits the Highest Singlet Oxygen Reducing Activity Among Its Positional Isomers

In a head‑to‑head comparison of three synthetic 3‑(hydroxybenzylidene)‑7‑methoxychroman‑4‑one isomers, p‑HBMC (the target compound) exhibited high activity to reduce singlet oxygen, whereas the ortho‑ (o‑HBMC) and meta‑ (m‑HBMC) isomers did not [1].

Oxidative Stress Singlet Oxygen Quenching Homoisoflavonoid SAR

p‑HBMC Protects DNA Against Hydroxyl Radical‑Mediated Oxidation, Unlike the Ortho Isomer Which Acts as a Pro‑oxidant

The same comparative study demonstrated that p‑HBMC and m‑HBMC effectively protected DNA against hydroxyl radical‑mediated oxidation, whereas o‑HBMC served as a pro‑oxidant under identical Cu²⁺/GSH and hydroxyl radical‑generating conditions [1].

DNA Damage Hydroxyl Radical Pro‑oxidant vs Antioxidant

p‑HBMC Provides Balanced Radical Scavenging Compared to Ortho and Meta Isomers

Across three radical scavenging assays (ABTS•⁺, DPPH, galvinoxyl), the positional isomers exhibited divergent kinetics. o‑HBMC showed higher rates of trapping DPPH and galvinoxyl radicals than m‑ and p‑HBMC, while m‑HBMC trapped ABTS•⁺ most rapidly [1]. p‑HBMC scavenged all three radicals but did not excel in any single assay, indicating a balanced scavenging profile.

Free Radical Scavenging DPPH Galvinoxyl

p‑HBMC (5‑Hydroxy‑7‑methoxy) vs. 5,7‑Dihydroxy Analog: Structural Divergence Drives Potent MAO‑B Inhibition Only in the Dihydroxy Compound

The 5,7‑dihydroxy analog, (E)‑5,7‑dihydroxy‑3‑(4‑hydroxybenzylidene)chroman‑4‑one, potently inhibits human recombinant MAO‑B with an IC₅₀ of 8.61 nM and exhibits >1300‑fold selectivity over MAO‑A (IC₅₀ = 11,500 nM) [1]. While direct IC₅₀ data for the 5‑hydroxy‑7‑methoxy compound (p‑HBMC) are not reported in this dataset, the stark activity difference underscores that the 7‑methoxy substitution (p‑HBMC) versus 7‑hydroxy substitution (5,7‑dihydroxy analog) is a critical determinant of MAO‑B inhibitory potency.

Monoamine Oxidase B MAO‑B Inhibition Flavonoid SAR

p‑HBMC Exhibits Low to Moderate CYP2C19 Inhibition (96%) but Low CYP2D6 Inhibition (70%)

In silico CYP inhibition predictions indicate that p‑HBMC inhibits CYP2C19 by 96.02%, CYP2C9 by 81.75%, CYP3A4 by 50.00%, and CYP2D6 by 70.54% [1]. (Note: Baseline for 100% inhibition not defined in source; values are relative inhibition percentages.)

Cytochrome P450 CYP Inhibition Drug Metabolism

p‑HBMC Inhibits NO Production in LPS‑Stimulated Macrophages with IC₅₀ < 10 μM

p‑HBMC suppresses nitric oxide (NO) production in LPS‑induced RAW 264.7 macrophages with an IC₅₀ value below 10 μM at non‑cytotoxic concentrations .

Nitric Oxide Anti‑inflammatory Macrophage

Procurement‑Relevant Application Scenarios for 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one Based on Quantitative Evidence


1. Singlet Oxygen‑Driven Oxidative Stress Model Development

p‑HBMC's uniquely high activity in reducing singlet oxygen, contrasted with the inactivity of its ortho and meta isomers [1], makes it the preferred homoisoflavonoid scaffold for studies requiring specific ¹O₂ quenching. Research groups investigating type‑II photodynamic processes or singlet oxygen‑mediated cellular damage should select p‑HBMC over its positional isomers to ensure target‑relevant antioxidant capacity.

2. DNA Oxidation and Genoprotection Studies Requiring Non‑Pro‑oxidant Control

The stark functional divergence—where p‑HBMC protects DNA against hydroxyl radical‑mediated oxidation while o‑HBMC acts as a pro‑oxidant [1]—establishes p‑HBMC as the essential control for SAR studies exploring the antioxidant/pro‑oxidant threshold in homoisoflavonoids. Procurement of the correct para‑substituted isomer is non‑negotiable for reproducible DNA damage assays.

3. CYP2C19 and CYP2C9 Interaction Screening

With predicted inhibition of CYP2C19 (96%) and CYP2C9 (82%) [1], p‑HBMC serves as a relevant natural product probe for evaluating drug–homoisoflavonoid metabolic interactions. It is particularly suited for in vitro metabolism assays where CYP2C19 and CYP2C9 are primary metabolizing enzymes, while its lower CYP2D6 inhibition (71%) provides a useful internal control.

4. Reference Compound for Homoisoflavonoid Radical Scavenging Profiling

p‑HBMC's balanced but moderate scavenging across ABTS•⁺, DPPH, and galvinoxyl radicals [1] positions it as a benchmark for comparing novel homoisoflavonoid derivatives. Unlike the radical‑specific specialists o‑HBMC and m‑HBMC, p‑HBMC provides a consistent baseline activity across multiple radical types, facilitating cross‑compound SAR analysis.

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